Isotridecyl palmitate
Description
Isotridecyl palmitate is a branched-chain ester derived from palmitic acid (hexadecanoic acid) and isotridecyl alcohol (a C₁₃ alcohol with a branched structure). Palmitate esters are widely utilized in cosmetics, pharmaceuticals, and industrial applications due to their emollient, stabilizing, and solubility-enhancing properties . The isotridecyl group’s branching may enhance its spreadability, reduce viscosity, and improve biocompatibility compared to linear-chain counterparts, though specific studies are needed to confirm these traits.
Properties
CAS No. |
70364-64-6 |
|---|---|
Molecular Formula |
C29H58O2 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
11-methyldodecyl hexadecanoate |
InChI |
InChI=1S/C29H58O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-23-26-29(30)31-27-24-21-18-15-14-16-19-22-25-28(2)3/h28H,4-27H2,1-3H3 |
InChI Key |
UPLMIMVLCPRUND-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Other CAS No. |
70364-64-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Palmitate Esters
The following table summarizes key structural, functional, and application-based differences between isotridecyl palmitate and analogous compounds:
Key Comparative Insights
Structural Impact on Functionality
- Branching vs. Linearity : this compound’s branched isotridecyl group likely improves fluidity and reduces crystallization compared to linear esters like cetyl palmitate, which is solid at room temperature . Methyl palmitate’s short linear chain limits its use in biocompatible formulations due to high volatility .
- Chain Length : Longer chains (e.g., phytyl palmitate) enhance lipid solubility and integration into membranes, while shorter chains (e.g., isopropyl palmitate) prioritize rapid skin absorption .
Synthesis and Purity
- Retinyl palmitate’s microbial synthesis avoids corrosive catalysts and enables site-specific esterification, a critical advantage over chemical methods . This compound may face similar synthesis challenges unless optimized enzymatic routes are developed.
This compound’s branched structure may similarly minimize cellular toxicity, unlike palmitic acid (unesterified), which induces apoptosis in cardiomyocytes .
Industrial vs. Cosmetic Use
- Methyl palmitate’s role in coke deposits on catalysts highlights its industrial limitations , whereas isopropyl and isotridecyl palmitates are better suited for human applications due to milder profiles.
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